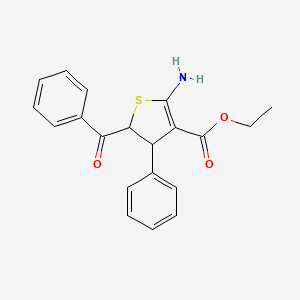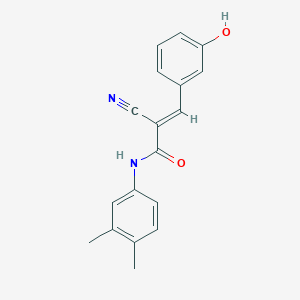![molecular formula C24H21ClN2O3 B15018083 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15018083.png)
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a benzoxazole moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy intermediate: This step involves the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol, followed by its reaction with an appropriate acylating agent to form the phenoxy intermediate.
Synthesis of the benzoxazole moiety: The benzoxazole ring is synthesized through a cyclization reaction involving 2-aminophenol and an appropriate carboxylic acid derivative.
Coupling reaction: The final step involves coupling the phenoxy intermediate with the benzoxazole derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Interaction with cellular receptors, leading to modulation of signaling pathways.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic or signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Exhibits potent binding inhibition activity against corticotropin-releasing factor 1 (CRF1) receptor.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester:
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H21ClN2O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-4-9-22-21(10-14)27-24(30-22)17-6-5-15(2)20(12-17)26-23(28)13-29-18-7-8-19(25)16(3)11-18/h4-12H,13H2,1-3H3,(H,26,28) |
InChI Key |
LXMRRYQUCSCQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
![5-(4-methoxyphenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15018018.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018024.png)
![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)

![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15018049.png)
![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15018062.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018068.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15018094.png)
